molecular formula C7H10N2O4S B13929308 4,5-Dimethoxy-2-methylsulfonylpyrimidine

4,5-Dimethoxy-2-methylsulfonylpyrimidine

Cat. No.: B13929308
M. Wt: 218.23 g/mol
InChI Key: CKDAQBOSBKXGEA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methylsulfonylpyrimidine (C₇H₁₀N₂O₄S, Mᵣ = 218.23) is a pyrimidine derivative characterized by methoxy groups at positions 4 and 6 and a methylsulfonyl group at position 2. Its asymmetric unit contains two independent molecules (A and B) with distinct orientations of the methylsulfonyl group, leading to unique hydrogen-bonded crystal packing .

Properties

IUPAC Name

4,5-dimethoxy-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-12-5-4-8-7(14(3,10)11)9-6(5)13-2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDAQBOSBKXGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,5-Dimethoxy-2-methylthiopyrimidine Intermediate

Although the literature primarily reports on the 4,6-dimethoxy isomer, analogous methods apply to 4,5-dimethoxy derivatives with positional adjustment.

Typical procedure:

  • React 2-chloro-4,5-dimethoxypyrimidine with sodium methyl mercaptide (CH3SNa) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide .
  • The reaction is carried out in a polar solvent like methanol or an inert organic solvent at mild temperatures (~45-50 °C).
  • The nucleophilic substitution proceeds efficiently, yielding the methylthio-substituted pyrimidine.

Example data from 4,6-dimethoxy analogue:

Parameter Condition/Value
Starting material 2-chloro-4,6-dimethoxypyrimidine (100 mmol)
Nucleophile Sodium methyl mercaptide (107 mmol)
Catalyst Tetrabutylammonium bromide (5 mmol)
Solvent Methanol (80 mL)
Temperature 45-50 °C
Reaction time 2 hours
Yield 95.6%
Product melting point (m.p.) 52.5-53.8 °C

Note: The 4,5-dimethoxy isomer would require analogous conditions with the corresponding chloro precursor.

Oxidation to 4,5-Dimethoxy-2-methylsulfonylpyrimidine

The methylthio intermediate is oxidized to the methylsulfonyl derivative using hydrogen peroxide catalyzed by sodium tungstate dihydrate.

Typical oxidation procedure:

  • Dissolve the methylthio intermediate in acetic acid with sodium tungstate dihydrate catalyst and tetrabutylammonium bromide.
  • Slowly add 35% aqueous hydrogen peroxide at 45 °C.
  • Stir the mixture at 55 °C for 4 hours to complete oxidation.
  • Quench excess peroxide with sodium sulfite solution.
  • Filter and recrystallize the product from ethanol.

Example data from 4,6-dimethoxy analogue:

Parameter Condition/Value
Intermediate 2-methylthio-4,6-dimethoxypyrimidine (100 mmol)
Catalyst Sodium tungstate dihydrate (4.5 mmol)
Phase-transfer catalyst Tetrabutylammonium bromide (5 mmol)
Solvent Acetic acid (25 mL)
Oxidizing agent 35% H2O2 (200 mmol)
Temperature (addition) 45 °C
Reaction temperature 55 °C
Reaction time 4 hours
Yield 99.0%
Product melting point (m.p.) 126.3-127.7 °C

Alternative Industrial Process

A patented industrial process describes:

  • Reacting 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide (e.g., sodium methoxide) in an inert organic solvent (toluene preferred) at 20-60 °C to form the dimethoxy methylthio intermediate.
  • Transferring the reaction mixture to an aqueous acidic medium (2-10% acetic acid).
  • Adding sodium tungstate catalyst and hydrogen peroxide (20-35%) dropwise at 70-90 °C.
  • Maintaining the oxidation for 1-6 hours until completion.
  • Destroying excess oxidant with sodium hydrogen sulfite.
  • Adjusting pH to 5-8 for purification.

This process emphasizes ecological and economic advantages, high yield, and purity suitable for large-scale production.

Comparative Summary Table of Key Preparation Parameters

Step Reagents & Catalysts Solvent(s) Temp. (°C) Time Yield (%) Notes
Nucleophilic substitution Sodium methyl mercaptide, tetrabutylammonium bromide Methanol or inert solvent 45-50 2 hours ~95.6 Phase-transfer catalysis, mild temp.
Oxidation 35% H2O2, sodium tungstate dihydrate, tetrabutylammonium bromide Acetic acid 45-55 4 hours ~99.0 Slow addition of peroxide, quench excess
Industrial scale alternative Sodium methoxide, sodium tungstate, H2O2 Toluene + aqueous acetic acid 20-90 (varied) 1-6 hours High pH adjustment post-oxidation, eco-friendly

Scientific Research Applications

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine Applications

4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative that is being researched for its potential pharmacological properties, including enzyme inhibition, anticancer, anti-inflammatory, and antimicrobial activity. It is similar in structure to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, which is a cysteine "capping" agent used for proteomics .

Chemical Structure and Properties
4,5-Dimethoxy-2-(methylsulfonyl)pyrimidine features two methoxy groups and a methylsulfonyl group attached to the pyrimidine ring, which influences its biological activities.

Synthesis
The synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine typically involves the preparation of 4,5-dimethoxypyrimidine as a starting material, followed by the introduction of a methylsulfanyl group. Industrial production methods include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Scientific Research Applications
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine serves as a building block for synthesizing more complex pyrimidine derivatives. It is also used in studying enzyme interactions and as a potential inhibitor of certain biological pathways. Research is being done to explore its potential as a therapeutic agent, especially in treating diseases where pyrimidine analogs are effective.

Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine involves interaction with specific molecular targets and can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, though the exact molecular targets and pathways involved are still under investigation.

Biological Activity
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has potential pharmacological properties, including enzyme inhibition and antimicrobial activity. It is believed to exert its biological effects through enzyme inhibition by binding to the active sites of specific enzymes, blocking their activity and disrupting metabolic pathways, as well as receptor interaction, where its unique structure may facilitate binding to various receptors involved in cellular signaling.

Antimicrobial Activity
Pyrimidine derivatives, including 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine, exhibit antimicrobial properties and have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus in in vitro studies.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity
4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine has been investigated for potential anticancer properties, with studies reporting that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)29.77
Caco-2 (Colon)40.54

These values indicate that 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine may possess promising anticancer activity comparable to established chemotherapeutic agents.

Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory activities. In preclinical models, compounds similar to 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine demonstrated significant inhibition of paw edema in inflammatory models.

CompoundInhibition (%) at 4hInhibition (%) at 5h
This compound43.1731.10

Comparison with Similar Compounds

Key Features:

  • Synthesis : Prepared via oxidation of 4,6-dimethoxy-2-methylmercaptopyrimidine using periodic acid and chromium trioxide, yielding 87% purity .
  • Crystallography : Crystallizes in the triclinic system (P1 space group) with unit cell parameters a = 8.349 Å, b = 11.067 Å, c = 11.438 Å, α = 108.457°, β = 92.774°, γ = 98.504° .
  • Applications : A key intermediate in sulfonylurea herbicides (e.g., nicofulfuron, amidosulfuron) due to its role as an acetolactate synthase (ALS) inhibitor .

Comparison with Similar Pyrimidine Derivatives

Structural and Crystallographic Differences

Compound Name Substituents (Position) Molecular Weight Crystal System Key Interactions
4,6-Dimethoxy-2-methylsulfonylpyrimidine 4,6-OCH₃; 2-SO₂CH₃ 218.23 Triclinic (P1) C–H⋯O hydrogen bonds forming chains along a-axis
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-OCH₃ 199.02 Not specified Cl⋯N halogen bonds creating a 3D framework
4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine 4,6-OCH₃; 2-SCH₃ 202.27 Monoclinic S–H⋯O interactions; co-crystallizes with 4-hydroxybenzoic acid
2,6-Diamino-4-methoxypyrimidine 4-OCH₃; 2,6-NH₂ 156.15 Not reported Potential hydrogen bonding via amino groups

Key Observations :

  • Substituent Effects: The methylsulfonyl group in the title compound enhances electrophilicity compared to sulfanyl or amino derivatives, influencing reactivity in nucleophilic substitutions .
  • Crystal Packing : Hydrogen bonding (C–H⋯O) in the title compound contrasts with halogen bonding (Cl⋯N) in 4,6-dichloro-5-methoxypyrimidine, affecting solubility and thermal stability .

Key Observations :

  • The 4,6-dimethoxy configuration in the title compound optimizes herbicidal activity by enhancing binding to ALS enzymes, outperforming dimethyl analogs like sulfometuron-methyl .
  • Replacement of sulfonyl with sulfanyl groups reduces herbicidal potency but introduces bacteriostatic properties .

Key Observations :

  • The title compound’s methylsulfonyl group improves stability over sulfanyl analogs, making it suitable for formulation in agrochemicals .
  • Chloro-substituted derivatives exhibit lower solubility due to hydrophobic halogen atoms .

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